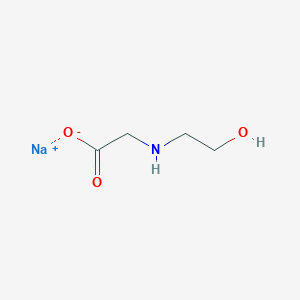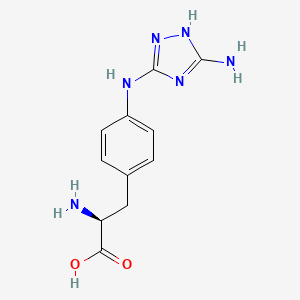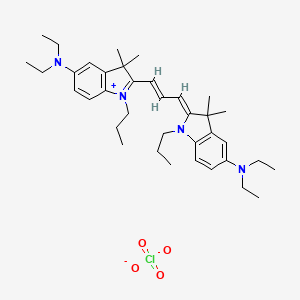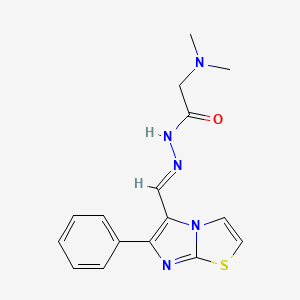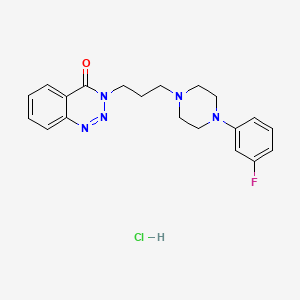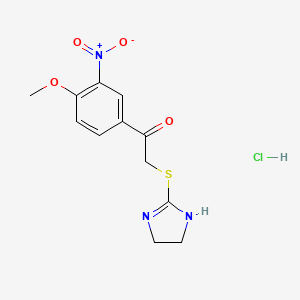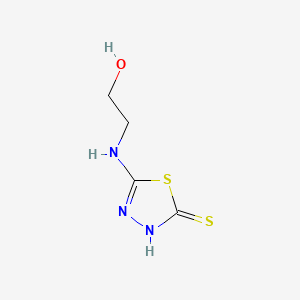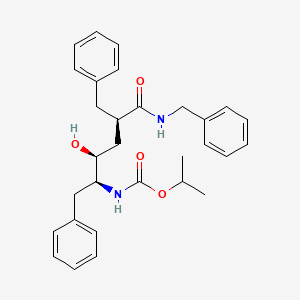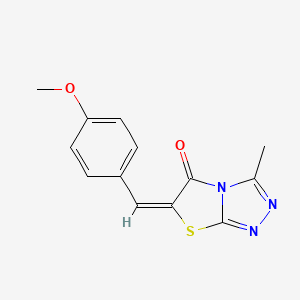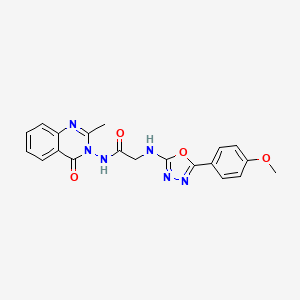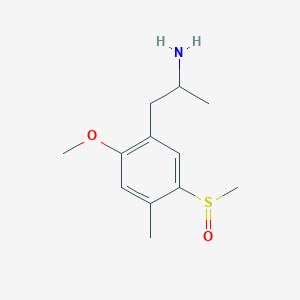
Tomso
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tomso, also known as 2-methoxy-4-methyl-5-methylsulfinylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is documented in his book “PiHKAL” (Phenethylamines I Have Known and Loved). This compound is unique in that it is inactive on its own and requires the consumption of alcohol to become active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tomso involves several steps, starting with the preparation of the precursor compounds. The primary synthetic route includes the following steps:
Preparation of 2-methoxy-4-methyl-5-methylsulfinylbenzaldehyde: This involves the methylation of 2-methoxy-4-methylbenzaldehyde followed by sulfoxidation.
Formation of 2-methoxy-4-methyl-5-methylsulfinylamphetamine: The benzaldehyde derivative is then subjected to reductive amination with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic compound. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Tomso undergoes several types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride followed by nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tomso has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound to study the effects of sulfoxide and methoxy groups on the reactivity of amphetamines.
Biology: Investigated for its psychoactive properties and potential therapeutic uses.
Mechanism of Action
Tomso exerts its effects through interaction with the central nervous system. The exact mechanism of action is not fully understood, but it is believed to involve the following pathways:
Activation by Alcohol: this compound is inactive on its own and requires alcohol to become active.
Interaction with Neurotransmitter Systems: Once activated, this compound likely interacts with serotonin and dopamine receptors, leading to its psychedelic effects.
Comparison with Similar Compounds
Tomso is similar to other substituted amphetamines but has unique properties that set it apart:
TOM (psychedelic): Another compound synthesized by Alexander Shulgin, similar in structure but does not require alcohol for activation.
Metaescaline: A compound that also requires alcohol for activation, similar to this compound.
List of Similar Compounds
- TOM (psychedelic)
- Metaescaline
- Other substituted amphetamines with sulfoxide or methoxy groups .
Properties
CAS No. |
757142-16-8 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
1-(2-methoxy-4-methyl-5-methylsulfinylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2S/c1-8-5-11(15-3)10(6-9(2)13)7-12(8)16(4)14/h5,7,9H,6,13H2,1-4H3 |
InChI Key |
LMQLBXOYCGXTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)C)CC(C)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


